Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-
CAS No.: 651021-76-0
Cat. No.: VC16896839
Molecular Formula: C15H9Cl2NO
Molecular Weight: 290.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651021-76-0 |
|---|---|
| Molecular Formula | C15H9Cl2NO |
| Molecular Weight | 290.1 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H |
| Standard InChI Key | RSSLZCXXWHYXFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(3-Chlorophenyl)-3-(4-chlorophenyl)isoxazole belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound features two distinct chlorophenyl groups at positions 3 and 5 of the heterocyclic core. The 3-chlorophenyl substituent introduces steric hindrance, while the 4-chlorophenyl group enhances electronic effects due to its para-substitution pattern.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 651021-76-0 |
| Molecular Formula | C₁₅H₉Cl₂NO |
| Molecular Weight | 290.1 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 128–132°C |
Synthetic Methodologies
Cyclization Reactions
The synthesis of 5-(3-chlorophenyl)-3-(4-chlorophenyl)isoxazole typically involves one-pot cyclization of chlorinated phenyl precursors with hydroxylamine under acidic conditions. A representative protocol includes:
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Condensation: Reaction of 3-chlorobenzaldehyde and 4-chlorophenylacetonitrile in ethanol.
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Cyclization: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid, facilitating heterocycle formation.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .
Mechanistic Insights:
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Step 1: Hydroxylamine attacks the carbonyl carbon of the chalcone intermediate, forming an oxime intermediate .
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Step 2: Acid-catalyzed dehydration leads to cyclization, expelling water and forming the isoxazole ring .
Table 2: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Acetic acid | 85 |
| Temperature | 80°C | 78 |
| Reaction Time | 6 hours | 82 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Infrared Spectroscopy (IR)
Table 3: Key Spectral Peaks
| Technique | Peak (cm⁻¹/ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.45–7.89 | Aromatic protons |
| ¹³C NMR | 134.2 | C-Cl |
| IR | 1607 | C=N stretch |
| Compound | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 5-(3-Cl-Ph)-3-(4-Cl-Ph)-isoxazole | 12.5 | Topoisomerase II |
| 5-(3-Cl-Ph)-3-(4-MeO-Ph)-isoxazole | 18.7 | Cyclooxygenase-2 |
| 5-(3-Cl-Ph)-3-(4-Me-Ph)-isoxazole | 22.3 | EGFR kinase |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for anticancer drug candidates, with patents filed for derivatives targeting kinase pathways.
Material Science
Functionalized isoxazoles are explored as ligands in coordination polymers, leveraging chlorine’s electron-withdrawing effects for catalytic applications .
Challenges and Future Directions
Synthetic Yield Limitations
Current methods yield ~42% pure product, attributed to byproduct formation during cyclization . Strategies for improvement include:
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Microwave-Assisted Synthesis: Reducing reaction time to 30 minutes .
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Catalyst Screening: Transitioning to p-toluenesulfonic acid for higher efficiency .
Toxicity Profiling
In vivo studies are needed to assess hepatotoxicity, given structural similarities to hepatotoxic nitriles.
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